3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound featuring a spirocyclic structure This compound is notable for its unique combination of a triazaspirodecane core with a thiophen-2-ylsulfonyl group, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps:
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Formation of the Spirocyclic Core: : The initial step involves the construction of the spirocyclic core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions. For instance, a common method involves the reaction of a diamine with a cyclic anhydride in the presence of a base to form the spirocyclic intermediate.
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Introduction of the Thiophen-2-ylsulfonyl Group: : The thiophen-2-ylsulfonyl group is introduced via a sulfonylation reaction. This step typically involves the reaction of the spirocyclic intermediate with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophen-2-ylsulfonyl group. Common oxidizing agents include hydrogen peroxide and peracids, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl groups in the spirocyclic core. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to convert these groups into alcohols.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group. Nucleophiles such as amines or thiols can replace the sulfonyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[45]decane-2,4-dione serves as a versatile building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its spirocyclic structure and functional groups make it a candidate for drug development, particularly in the areas of anticancer and antimicrobial agents. Studies have shown that derivatives of this compound exhibit significant biological activity, making it a promising lead compound for further drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the creation of polymers and other materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is largely dependent on its interaction with biological targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, leading to cell death. The thiophen-2-ylsulfonyl group can also interact with cellular components, disrupting normal cellular functions and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound shares a similar spirocyclic core but differs in the substituent groups, leading to different chemical and biological properties.
3-Methyl-8-thia-1,3-diaza-spiro[4.5]decane-2,4-dione: Another related compound with a sulfur-containing group, which has been studied for its potential anticancer properties.
Uniqueness
3-Methyl-8-(thiophen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to the presence of the thiophen-2-ylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-methyl-8-thiophen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4S2/c1-14-10(16)12(13-11(14)17)4-6-15(7-5-12)21(18,19)9-3-2-8-20-9/h2-3,8H,4-7H2,1H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNZCMHVMIMAFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CS3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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